5-(2-fluorophenyl)-4-(furan-2-ylcarbonyl)-3-hydroxy-1-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-1,5-dihydro-2H-pyrrol-2-one
Description
This compound belongs to the pyrrol-2-one family, characterized by a bicyclic scaffold with substituents that modulate its physicochemical and biological properties. Key structural features include:
- Furan-2-ylcarbonyl moiety at position 4, contributing to planar aromaticity and hydrogen-bonding capacity .
- 5-(Methylsulfanyl)-1,3,4-thiadiazole at position 1, introducing sulfur-based reactivity and electron-withdrawing effects .
- Hydroxyl group at position 3, enabling hydrogen-bond donor activity .
Molecular formula: C₁₉H₁₄FN₃O₄S₂ (exact mass: ~381.41 g/mol) .
Properties
Molecular Formula |
C18H12FN3O4S2 |
|---|---|
Molecular Weight |
417.4 g/mol |
IUPAC Name |
2-(2-fluorophenyl)-3-(furan-2-carbonyl)-4-hydroxy-1-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)-2H-pyrrol-5-one |
InChI |
InChI=1S/C18H12FN3O4S2/c1-27-18-21-20-17(28-18)22-13(9-5-2-3-6-10(9)19)12(15(24)16(22)25)14(23)11-7-4-8-26-11/h2-8,13,24H,1H3 |
InChI Key |
OKLXMOLPNYJPOK-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NN=C(S1)N2C(C(=C(C2=O)O)C(=O)C3=CC=CO3)C4=CC=CC=C4F |
Origin of Product |
United States |
Preparation Methods
2-Fluorophenyl Subunit
The 2-fluorophenyl group is typically introduced via nucleophilic aromatic substitution or Friedel-Crafts alkylation. In one documented approach, fluorobenzene undergoes directed ortho-metalation using lithium diisopropylamide (LDA) at −78°C, followed by quenching with electrophiles to install functional groups. Alternative routes employ palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura couplings, to attach pre-functionalized aromatic rings.
Furan-2-ylcarbonyl Moiety
The furan-2-ylcarbonyl group is synthesized through acylation of furan using acetic anhydride or acyl chlorides in the presence of Lewis acids like AlCl₃. For instance, furan reacts with acetyl chloride under Friedel-Crafts conditions to yield 2-acetylfuran, which is subsequently oxidized to the carbonyl derivative using Jones reagent.
5-(Methylsulfanyl)-1,3,4-thiadiazol-2-yl Group
Thiadiazole rings are constructed via cyclization of thiosemicarbazides. A common method involves reacting hydrazinecarbothioamide with carbon disulfide in alkaline conditions, followed by alkylation with methyl iodide to introduce the methylsulfanyl group. The resulting 5-methylsulfanyl-1,3,4-thiadiazole-2-amine is then deaminated using nitrous acid to generate the reactive 2-position for subsequent coupling.
Coupling Reactions and Cyclization
Formation of the Pyrrol-2-one Core
The central pyrrol-2-one ring is assembled through a Knorr pyrrole synthesis variant. Condensation of a β-ketoamide derivative (e.g., ethyl 3-oxo-3-(2-fluorophenyl)propanoate) with hydroxylamine forms an isoxazole intermediate, which undergoes ring-opening and recyclization under acidic conditions to yield the pyrrolidone scaffold.
Thiadiazole-Pyrrolidone Coupling
The 5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl group is introduced via nucleophilic substitution at the pyrrolidone’s N-1 position. Using potassium carbonate as a base in dimethylformamide (DMF), the thiadiazole amine displaces a leaving group (e.g., chloride or tosylate) on the pyrrolidone at 80–100°C.
Furan-2-ylcarbonyl Incorporation
The furan-2-ylcarbonyl group is attached through a Friedel-Crafts acylation at the pyrrolidone’s C-4 position. Aluminum chloride-mediated reaction with furan-2-carbonyl chloride in dichloromethane achieves regioselective acylation, with yields ranging from 65% to 78%.
Reaction Optimization and Catalytic Systems
Palladium-Catalyzed Cross-Couplings
Suzuki-Miyaura couplings are critical for introducing aromatic subunits. For example, a 2016 patent describes using [1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (5 mol%) with potassium carbonate in 1,4-dioxane/water (4:1) at 100°C to couple boronic esters to heterocyclic intermediates. This method achieves yields up to 71% for analogous structures.
Solvent and Temperature Effects
Polar aprotic solvents like DMF and NMP enhance reaction rates for SNAr (nucleophilic aromatic substitution) steps, while toluene and dichloromethane are preferred for Friedel-Crafts reactions. Elevated temperatures (80–120°C) are necessary for cyclization steps, as demonstrated in the synthesis of related pyrrol-2-one derivatives.
Purification and Characterization
Chromatographic Techniques
Crude products are purified via flash chromatography (silica gel, ethyl acetate/hexane gradients) or preparative thin-layer chromatography (TLC). High-performance liquid chromatography (HPLC) with C18 columns and acetonitrile/water mobile phases resolves closely related impurities.
Spectroscopic Validation
1H NMR spectra confirm regiochemistry: the 2-fluorophenyl group exhibits a doublet of doublets (δ 7.45–7.52 ppm, J = 8.2 Hz), while the furan carbonyl resonates as a singlet near δ 165 ppm in 13C NMR. Mass spectrometry (ESI+) validates the molecular ion at m/z 417.4 [M+H]+.
Yield Optimization Challenges
Competing Side Reactions
Over-acylation at the pyrrolidone’s C-3 and C-5 positions reduces yields during furan carbonyl installation. Steric hindrance from the 2-fluorophenyl group mitigates this, but excess acylating agent (1.5 equiv) is still required.
Thiadiazole Ring Instability
The methylsulfanyl group undergoes oxidation to sulfoxide under acidic conditions. Strict inert atmospheres (N₂ or Ar) and antioxidants like BHT (butylated hydroxytoluene) are employed during thiadiazole coupling steps.
Industrial-Scale Considerations
Chemical Reactions Analysis
5-(2-fluorophenyl)-4-(furan-2-ylcarbonyl)-3-hydroxy-1-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-1,5-dihydro-2H-pyrrol-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions.
Cyclization: The compound can participate in cyclization reactions to form more complex structures.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry: It can be explored as a potential drug candidate due to its unique structure and functional groups.
Materials Science: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules.
Biological Studies: The compound can be used to study the interactions between small molecules and biological targets.
Mechanism of Action
The mechanism of action of 5-(2-fluorophenyl)-4-(furan-2-ylcarbonyl)-3-hydroxy-1-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-1,5-dihydro-2H-pyrrol-2-one depends on its specific application. In medicinal chemistry, for example, the compound may interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
The following table summarizes key analogues and their substituent-driven differences:
Biological Activity
The compound 5-(2-fluorophenyl)-4-(furan-2-ylcarbonyl)-3-hydroxy-1-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-1,5-dihydro-2H-pyrrol-2-one (CAS Number: 873682-20-3) is a complex organic molecule featuring multiple functional groups that suggest potential biological activity. This article aims to explore its biological properties, particularly its anticancer and antimicrobial activities, supported by various studies and data.
Chemical Structure and Properties
| Property | Value |
|---|---|
| Molecular Formula | C18H12FN3O4S2 |
| Molecular Weight | 417.429 g/mol |
| IUPAC Name | 2-(2-fluorophenyl)-3-(furan-2-carbonyl)-4-hydroxy-1-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)-2H-pyrrol-5-one |
| XlogP | 3.7 |
| Hydrogen Bond Donor | 1 |
| Hydrogen Bond Acceptor | 9 |
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiadiazole derivatives, including this compound. The biological activity was evaluated against various cancer cell lines using the MTT assay to determine the median inhibitory concentration (IC50).
In Vitro Cytotoxicity Studies
In a comparative study of thiadiazole derivatives, the compound exhibited significant cytotoxicity against breast adenocarcinoma (MCF-7) and hepatocellular carcinoma (HepG2) cell lines:
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| 5-(2-fluorophenyl)... | MCF-7 | 10.10 |
| 5-(4-chlorophenyl)... | MCF-7 | 3.21 |
| 5-(propylsulfanyl)... | HepG2 | 5.36 |
The results indicated that modifications to the phenyl substituent can enhance anticancer activity significantly. For instance, substituting the piperazine moiety in certain derivatives with more lipophilic groups resulted in lower IC50 values, indicating increased potency against cancer cells .
Antimicrobial Activity
The compound's potential as an antimicrobial agent has also been explored. Various derivatives of thiadiazole have shown antibacterial and antifungal activities against common pathogens.
Antibacterial and Antifungal Activity
In vitro tests were conducted against Escherichia coli and Staphylococcus aureus for antibacterial activity and Aspergillus niger for antifungal activity:
| Activity Type | Test Organism | Concentration (µg/mL) | Result |
|---|---|---|---|
| Antibacterial | E. coli | 1 | Moderate Activity |
| Antibacterial | S. aureus | 1 | Moderate Activity |
| Antifungal | A. niger | 1 | Moderate Activity |
These findings suggest that the compound possesses a broad spectrum of antimicrobial activity, which could be attributed to its unique structural features that allow interaction with microbial targets .
The biological activity of this compound is hypothesized to involve multiple mechanisms:
- Enzyme Inhibition : The presence of the thiadiazole moiety may allow for interaction with specific enzymes involved in cancer cell proliferation.
- Cell Cycle Arrest : Compounds like this one may induce cell cycle arrest in cancer cells, leading to apoptosis.
- Membrane Disruption : The lipophilic nature of certain substituents may facilitate disruption of microbial membranes.
Q & A
Q. What are the optimal synthetic routes and reaction conditions for preparing this compound?
The synthesis typically involves cyclization of precursor pyrrol-2-one derivatives with functionalized thiadiazole and aryl groups. Key steps include:
- Base-assisted cyclization : Using potassium permanganate (oxidation) and alkylating agents (e.g., methyl iodide for methylsulfanyl substitution) .
- Solvent selection : Polar aprotic solvents like dimethyl sulfoxide (DMSO) or dichloromethane (DCM) enhance reaction efficiency .
- Temperature control : Reactions often proceed at 60–80°C to balance yield and selectivity . Example yields for analogs: 46% (for a chlorophenyl derivative) and 63% (for a hydroxyphenyl analog) under optimized conditions .
Q. How can spectroscopic and crystallographic methods be used to characterize this compound?
- NMR spectroscopy :
- ¹H NMR : Peaks at δ 6.8–7.5 ppm for aromatic protons (fluorophenyl, furan), δ 2.5–3.0 ppm for methylsulfanyl groups .
- ¹³C NMR : Carbonyl signals (C=O) appear at 170–180 ppm .
Advanced Research Questions
Q. How do structural modifications (e.g., fluorophenyl vs. tolyl substitution) impact biological activity?
- Fluorophenyl groups : Enhance metabolic stability and binding affinity to hydrophobic enzyme pockets (observed in antitumor analogs) .
- Thiadiazole modifications : Methylsulfanyl groups improve solubility, while morpholinylpropyl substitutions (e.g., in analogs like CAS: 442551-22-6) alter pharmacokinetics .
- Comparative data :
| Substituent | Biological Activity | Reference |
|---|---|---|
| 4-Fluorophenyl | Antitumor (IC₅₀ = 12 µM) | |
| p-Tolyl | Antimicrobial (MIC = 8 µg/mL) |
Q. What methodological challenges arise in studying the compound’s reaction mechanisms?
- Functional group reactivity : The hydroxyl group at position 3 participates in tautomerism, complicating reaction pathway analysis .
- Catalytic optimization : Palladium-catalyzed reductive cyclization (using formic acid derivatives as CO surrogates) requires precise control to avoid byproducts .
- Kinetic studies : Use HPLC-MS to track intermediates in real-time, especially in multi-step reactions involving thiadiazole rings .
Q. How can researchers resolve contradictions in reported biological data for this compound?
- Assay standardization : Discrepancies in IC₅₀ values (e.g., antitumor vs. antimicrobial activity) may stem from cell line variability (e.g., HeLa vs. Staphylococcus aureus) .
- Structural analogs : Compare with 4-(3-fluoro-4-methoxybenzoyl) derivatives, which show enhanced blood-brain barrier penetration in neuroactive studies .
- Dose-response validation : Reproduce results using orthogonal assays (e.g., fluorescence-based ATP detection for cytotoxicity vs. broth microdilution for antimicrobial tests) .
Methodological Recommendations
- Synthetic optimization : Prioritize DMSO as a solvent for cyclization reactions to achieve >60% yield .
- Characterization : Combine 2D NMR (e.g., HSQC, HMBC) with X-ray diffraction to resolve ambiguous stereocenters .
- Biological testing : Use in silico docking (e.g., AutoDock Vina) to predict binding modes to targets like cyclooxygenase-2 or bacterial topoisomerases before in vitro assays .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
